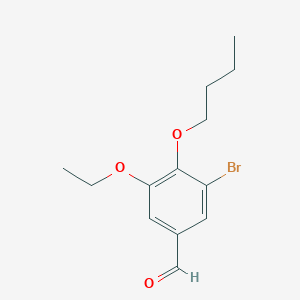
3-Bromo-4-butoxy-5-ethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-butoxy-5-ethoxybenzaldehyde is a brominated benzaldehyde derivative with additional ethoxy and butoxy substituents. While the specific compound is not directly studied in the provided papers, related bromobenzaldehydes have been synthesized and analyzed for various properties and reactivities. These related compounds serve as precursors or intermediates in the synthesis of more complex molecules, such as lipoxin analogues and potential nonlinear optical (NLO) materials .
Synthesis Analysis
The synthesis of bromobenzaldehydes typically involves palladium-catalyzed Heck-type coupling reactions or halogenation of existing benzaldehyde derivatives. For instance, palladium-catalyzed coupling reactions have been used to synthesize dihydroxyalkenylbenzaldehydes from bromobenzaldehydes and alkenes . Additionally, bromination of hydroxybenzaldehydes can lead to various brominated products depending on the reaction conditions . The synthesis of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde would likely involve similar strategies, with specific attention to the placement of the butoxy and ethoxy groups.
Molecular Structure Analysis
The molecular structure of bromobenzaldehydes is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. Studies have shown that bromine substitution affects the intermolecular interactions, as evidenced by changes in Hirshfeld surfaces and natural bond orbitals (NBOs) . The presence of bromine also impacts the molecular electrostatic potential, which is related to the chemical reactivity of the molecule .
Chemical Reactions Analysis
Bromobenzaldehydes participate in various chemical reactions, including further halogenation and coupling reactions. The bromine atom in these compounds can act as a reactive site for nucleophilic substitution or facilitate the formation of carbon-carbon bonds in cross-coupling reactions . The reactivity of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde would be influenced by the electron-donating effects of the alkoxy groups, potentially affecting its participation in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehydes, such as their spectral characteristics, have been studied using techniques like FT-IR and FT-Raman spectroscopy . The introduction of bromine and alkoxy groups can alter properties like HOMO-LUMO energy gaps, NMR chemical shifts, and thermodynamic functions . These properties are crucial for understanding the stability and reactivity of the compound. Additionally, the antioxidant activity of a related compound, 3-bromo-4,5-dihydroxybenzaldehyde, suggests potential biological relevance for bromobenzaldehydes .
Scientific Research Applications
Bromination and Derivative Formation
- Bromination of hydroxybenzaldehydes, including compounds similar to 3-Bromo-4-butoxy-5-ethoxybenzaldehyde, leads to the formation of various brominated derivatives. For instance, bromination of 3-hydroxybenzaldehyde resulted in unexpected products like 2-bromo-3-hydroxybenzaldehyde, which could be further converted into other complex molecules (Otterlo et al., 2004).
Antioxidant Activity
- Certain brominated benzaldehydes have been synthesized and tested for their antioxidant properties. For example, studies on 3-bromo-4,5-dihydroxybenzaldehyde demonstrated significant antioxidant activity, suggesting potential application in medicine or food preservation (Wang Zonghua, 2012).
Chemical Analysis Techniques
- Gas chromatography has been utilized for the separation and determination of brominated benzaldehydes, like 3-bromo-4-hydroxybenzaldehyde. This method is highlighted for its simplicity, speed, and accuracy, which are essential for chemical analysis and quality control in the pharmaceutical and food industries (Shi Jie, 2000).
Solubility Studies
- The solubility of similar compounds, such as 3-bromo-4-hydroxybenzaldehyde, has been studied in various solvents. This research provides valuable data for understanding the physical properties and applications of these compounds in different solvents (Zhehua Jia et al., 2020).
Synthesis Optimization
- Research on improving the synthesis process for brominated benzaldehydes like 3-bromo-4-hydroxybenzaldehyde is ongoing. New methods have been developed that are simpler, more convenient, and environmentally friendly, enhancing the production efficiency of these compounds (Zhang Song-pei, 2009).
Safety and Hazards
Safety information for 3-Bromo-4-butoxy-5-ethoxybenzaldehyde indicates that it may be harmful if swallowed (Hazard Statements H302) . Precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) . It is classified as Acute Tox. 4 Oral .
properties
IUPAC Name |
3-bromo-4-butoxy-5-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-3-5-6-17-13-11(14)7-10(9-15)8-12(13)16-4-2/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJHYYDOHVOPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-butoxy-5-ethoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-{4-[(4-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B3009820.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea](/img/structure/B3009824.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)
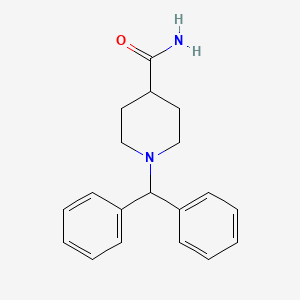


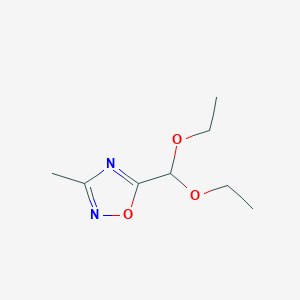
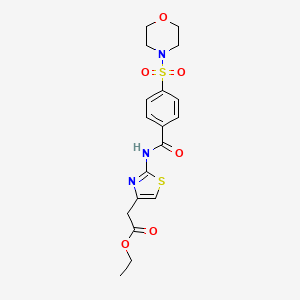
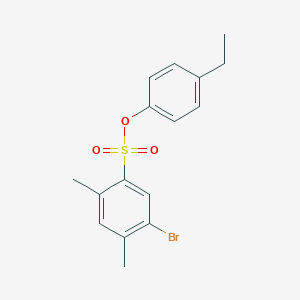
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)
